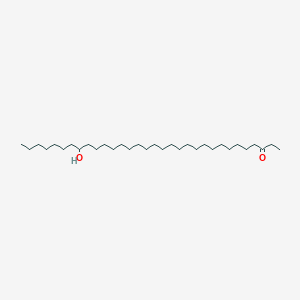![molecular formula C12H12Cl2OS B14359656 1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol CAS No. 90160-68-2](/img/structure/B14359656.png)
1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol is an organic compound with a complex structure that includes chloro, chloromethyl, methylsulfanyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol typically involves multiple steps. One common method includes the following steps:
Formation of the but-3-yn-2-ol backbone: This can be achieved through the reaction of propargyl alcohol with appropriate reagents.
Introduction of the chloromethyl group: This step involves the chloromethylation of the intermediate compound.
Attachment of the phenyl group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Addition of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chloro and chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol involves its interaction with molecular targets such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylsulfanyl group can also participate in redox reactions, affecting the overall reactivity of the compound.
類似化合物との比較
Similar Compounds
1-Chloro-2-(chloromethyl)benzene: Similar in structure but lacks the but-3-yn-2-ol and methylsulfanyl groups.
2-Chlorobenzyl chloride: Contains the chloromethyl group but differs in the overall structure.
4-(Methylsulfanyl)phenylacetylene: Similar due to the presence of the methylsulfanyl and phenyl groups but lacks the chloro and chloromethyl groups.
Uniqueness
1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both chloro and chloromethyl groups allows for diverse substitution reactions, while the methylsulfanyl group adds redox activity. The but-3-yn-2-ol backbone provides additional sites for chemical modification, making this compound versatile for various research and industrial applications.
特性
CAS番号 |
90160-68-2 |
|---|---|
分子式 |
C12H12Cl2OS |
分子量 |
275.2 g/mol |
IUPAC名 |
1-chloro-2-(chloromethyl)-4-(2-methylsulfanylphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C12H12Cl2OS/c1-16-11-5-3-2-4-10(11)6-7-12(15,8-13)9-14/h2-5,15H,8-9H2,1H3 |
InChIキー |
WZPYASJYRCLSED-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1C#CC(CCl)(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
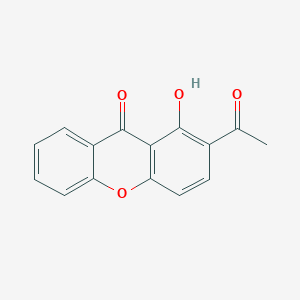
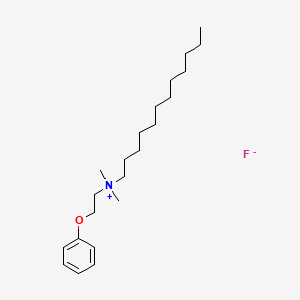
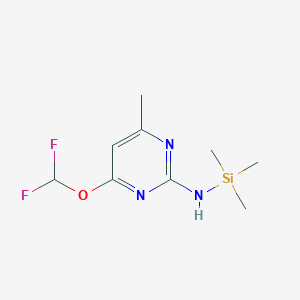
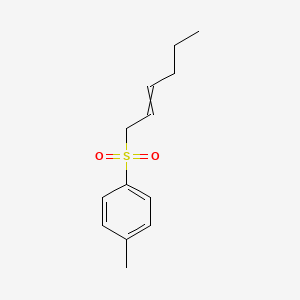
amino}ethyl acetate](/img/structure/B14359618.png)

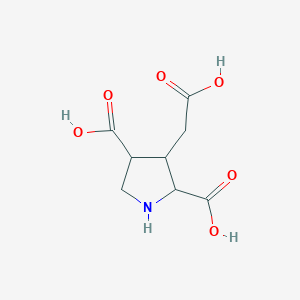
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)
![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)
